2-Chlorofuran

Übersicht

Beschreibung

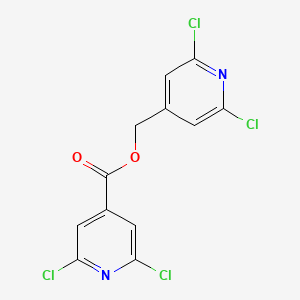

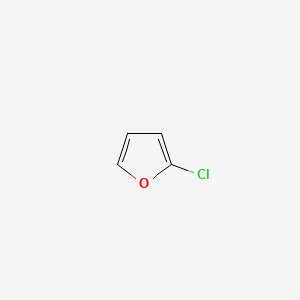

2-Chlorofuran is a chemical compound with the molecular formula C4H3ClO . It has an average mass of 102.519 Da and a monoisotopic mass of 101.987244 Da .

Molecular Structure Analysis

The this compound molecule contains a total of 9 bonds. There are 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Furane .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 74.0±13.0 °C at 760 mmHg, and a vapour pressure of 121.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.2±3.0 kJ/mol and a flash point of -1.4±19.8 °C . The index of refraction is 1.469, and it has a molar refractivity of 23.4±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chloro Derivatives of Heterocyclic Compounds

2-Chlorofuran and its derivatives play a significant role in the synthesis of various chlorinated heterocyclic compounds. For example, this compound has been used in the synthesis of chloro derivatives of five-membered heterocyclics, such as chlorothiophene and chloroselenophene, through the process of chlorination. This is crucial for advancing 13C NMR investigations and obtaining pure samples of these compounds (Gronowitz, Hörnfeldt, & Pettersson, 1973).

Development of Synthesis Methods for Chlorofurans

Innovative methods for synthesizing chlorofurans, including this compound, have been developed. One such method describes the synthesis of 3-substituted and 2,3-disubstituted 4-chlorofurans, involving CuCl/bipy-catalyzed regioselective cyclization followed by dechloroacetoxylation and tandem dehydrohalogenation-aromatization processes (Ram & Charles, 1999). Similarly, the synthesis of 2,4-disubstituted 3-chlorofurans and their role in Diels-Alder reactions demonstrate the effectiveness of chlorofuran derivatives in complex chemical processes (Ram & Kumar, 2008).

Electrophilic Chlorocyclization Reactions

Electrophilic chlorocyclization of specific compounds with the use of trichloro-s-triazinetrione (TCCA) has been explored to synthesize 3-Chlorofurans. This process illustrates the potential of this compound in creating complex organic structures, which are important in medicinal chemistry and organic synthesis (Sniady et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYHWBQQONPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185728 | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-94-8 | |

| Record name | 2-Chlorofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

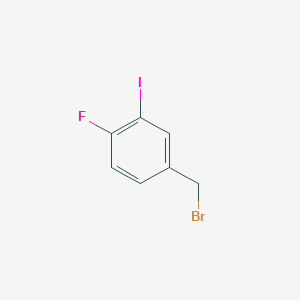

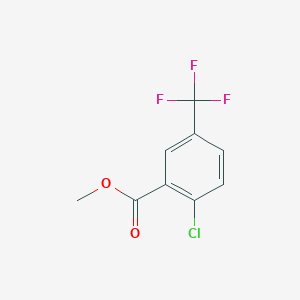

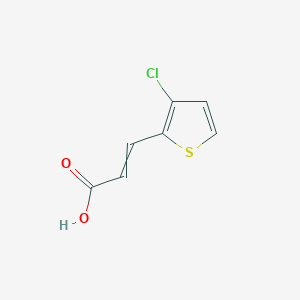

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Tetrakis(2-furyl)methane and how is 2-Chlorofuran utilized in this process?

A1: Tetrakis(2-furyl)methane is a novel compound with potential applications in various fields. [] The synthesis of this compound utilizes aromatic nucleophilic substitution on this compound as a key reaction step. [] This highlights the utility of this compound as a versatile building block in organic synthesis, particularly for creating molecules with multiple furan rings.

Q2: How does the structure of this compound lend itself to computational modeling and what specific insights have been gained from such studies?

A2: The relatively simple structure of this compound, with its defined aromatic ring and chlorine substituent, makes it amenable to accurate computational modeling. [] Researchers have successfully incorporated this compound parameters into the transferable potentials for phase equilibria (TraPPE-EH) force field. [] This has allowed for the prediction of various physical properties like vapor-liquid coexistence curves, critical temperatures, and densities with impressive accuracy. [] Such computational studies provide valuable insights into the behavior of this compound in different phases and mixtures.

Q3: How does the chlorine atom in this compound influence its reactivity and what implications does this have for its use in organic synthesis?

A4: The chlorine atom in this compound acts as an electron-withdrawing group, influencing the electron density distribution within the furan ring. [, ] This makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, facilitating reactions like the aromatic nucleophilic substitution observed in the synthesis of Tetrakis(2-furyl)methane. [] Understanding this reactivity pattern is crucial for designing synthetic strategies that utilize this compound as a building block.

Q4: Beyond its use in synthesizing complex molecules, what other applications might this compound have?

A5: The successful incorporation of this compound into the TraPPE-EH force field opens doors for its use in simulating complex chemical systems. [] This could involve predicting the behavior of this compound in various solvents, understanding its interactions with other molecules, or even designing novel materials with tailored properties. Furthermore, its structural similarity to other heterocyclic compounds suggests potential applications in areas like materials science, where such compounds are often used in polymers and electronic materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)